4-Bromo-3-chloro-5-fluoroaniline

Catalog No.
S812860
CAS No.
1297540-69-2
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-5-fluoroaniline

CAS Number

1297540-69-2

Product Name

4-Bromo-3-chloro-5-fluoroaniline

IUPAC Name

4-bromo-3-chloro-5-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2

InChI Key

VOPLRYDSRVEQDI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)Cl)N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)N

Synthesis of Pharmaceuticals

Synthesis of Tradizolid

Synthesis of Lateral Difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls

4-Bromo-3-chloro-5-fluoroaniline is an organic compound with the chemical formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol. It is classified as an aniline derivative, characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen atoms, which can influence reactivity and biological activity .

Due to the absence of specific data, it's crucial to handle this compound with caution, assuming the following potential hazards:

  • Halogenated Compounds: Bromine and chlorine can be irritating to the skin, eyes, and respiratory system.
  • Aromatic Amines: Some aromatic amines can be toxic or carcinogenic.
Typical of aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of more complex molecules.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira reactions to form biaryl compounds, which are important in material science and medicinal chemistry.
  • Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization .

Several synthetic routes have been developed for the preparation of 4-bromo-3-chloro-5-fluoroaniline:

  • Halogenation of Aniline Derivatives: Starting from aniline or its derivatives, halogenation can be performed using bromine and chlorine sources under controlled conditions to introduce the respective halogen substituents.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Sequential Substitution: A stepwise approach where each halogen is introduced sequentially onto the aromatic ring can also be employed to achieve high purity and yield .

4-Bromo-3-chloro-5-fluoroaniline finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as active pharmaceutical ingredients due to their biological activities.
  • Agrochemicals: It may serve as a precursor in the synthesis of herbicides or pesticides.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic electronics and dye-sensitized solar cells .

Interaction studies involving 4-bromo-3-chloro-5-fluoroaniline focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its potential mechanisms of action and therapeutic applications. For example, investigations into its binding interactions with enzymes or receptors can provide insights into its pharmacological profile .

Several compounds share structural similarities with 4-bromo-3-chloro-5-fluoroaniline. The following table highlights these compounds along with their unique features:

Compound NameSimilarityUnique Features
3-Bromo-4-chloro-2-fluoroaniline0.87Different substitution pattern; potential different reactivity
5-Bromo-2-chloro-4-fluoroaniline0.81Variation in position of halogens; may exhibit different biological activity
4-Bromo-2-chloro-5-fluoroaniline0.81Similar halogenation but different substitution pattern
5-Bromo-4-chloro-2-fluoroaniline0.81Different arrangement of substituents affecting properties
3-Bromo-4-chloro-2-fluoroaniline0.87Structural variation leading to distinct chemical behavior

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique attributes of 4-bromo-3-chloro-5-fluoroaniline that may influence its applications in various fields .

XLogP3

2.7

Dates

Modify: 2023-08-16

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